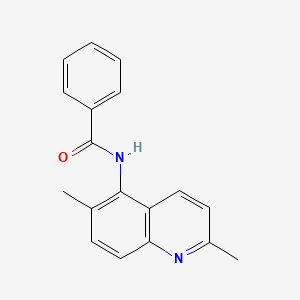
5-Chloromuconolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloromuconolactone is a 5-oxo-2-furylacetic acid that is muconolactone substituted at position 5 by a chloro group. It has a role as a bacterial xenobiotic metabolite. It is a 5-oxo-2-furylacetic acid and a chlorocarboxylic acid. It derives from a 5-oxo-2,5-dihydro-2-furylacetic acid. It is a conjugate acid of a this compound(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Conversion and Structural Studies
5-Chloromuconolactone Dehalogenase in Ortho-Pathway : this compound dehalogenase (5-CMLD) from Rhodococcus opacus 1CP is unique in catalyzing the conversion of this compound to cis-dienelactone, distinct from typical chlorocatechol pathways. X-ray crystallography and molecular docking studies provide insights into its structure and enzymatic process (Ferraroni et al., 2013).
Recombinant Expression and Mutational Analysis : Recombinant expression of ClcF, a chloromuconolactone dehalogenase, highlighted its specialization in 3-chlorocatechol degradation and identified key residues affecting substrate binding and catalysis (Gröning et al., 2012).
Role in Degradation Pathways
New Modified Ortho-Pathway : Enzymes from Rhodococcus opacus 1CP, including chloromuconate cycloisomerase and dienolactone hydrolase, are involved in a novel ortho-pathway for 2-chlorophenol degradation, converting 2-chloromuconate to this compound and eventually to cis-dienelactone (Moiseeva et al., 2001).
Genetic and Biochemical Evidence in 3-Chlorocatechol Degradation : A gene cluster in Rhodococcus opacus 1CP related to 3-chlorocatechol degradation demonstrates a new cleavage pathway with this compound as a key intermediate, highlighting the role of unique enzymes in this process (Moiseeva et al., 2002).
Purification and Crystallization for Structural Analysis
- Techniques for Protein Study : Protocols for the purification and crystallization of chloromuconolactone dehalogenase are described, facilitating the analysis of its structure and enzymatic function (Roth et al., 2014).
Eigenschaften
CAS-Nummer |
157762-78-2 |
|---|---|
Molekularformel |
C9H11Cl2NO |
Molekulargewicht |
0 |
Synonyme |
5-chloromuconolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




